Phenyl (2-chlorophenoxy)acetate
Description
Structure
3D Structure
Properties
CAS No. |
62095-50-5 |
|---|---|
Molecular Formula |
C14H11ClO3 |
Molecular Weight |
262.69 g/mol |
IUPAC Name |
phenyl 2-(2-chlorophenoxy)acetate |
InChI |
InChI=1S/C14H11ClO3/c15-12-8-4-5-9-13(12)17-10-14(16)18-11-6-2-1-3-7-11/h1-9H,10H2 |
InChI Key |
JUUYZCCKKAMCFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)COC2=CC=CC=C2Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Phenyl 2 Chlorophenoxy Acetate
Direct Synthesis Strategies for Phenyl (2-chlorophenoxy)acetate
The creation of this compound is most directly achieved through esterification reactions. These methods involve the formation of an ester bond between a carboxylic acid and an alcohol or phenol (B47542).
Esterification Reactions for Compound Formation
The direct reaction between 2-(2-chlorophenoxy)acetic acid and phenol to form this compound is a classic example of Fischer-Speier esterification. However, the direct esterification of phenols with carboxylic acids is often a slow and inefficient process. quora.comyoutube.com This is attributed to the reduced nucleophilicity of the phenolic oxygen compared to that of alcohols, a consequence of the oxygen's lone pair of electrons being delocalized into the aromatic ring. quora.com To achieve a reasonable yield, the reaction typically requires harsh conditions, such as high temperatures and the presence of a strong acid catalyst. youtube.com
Due to the challenges of direct esterification with phenols, more reactive derivatives of the carboxylic acid are often employed. youtube.comlibretexts.org These include acyl chlorides and acid anhydrides. The reaction of phenol with the acid chloride of 2-(2-chlorophenoxy)acetic acid would provide a more facile route to the desired ester. Similarly, the corresponding acid anhydride (B1165640) could be used. libretexts.org
Another strategy involves activating the phenol by converting it to a more nucleophilic phenoxide ion through treatment with a base like sodium hydroxide (B78521). quora.comlibretexts.org This phenoxide can then react with a suitable derivative of 2-(2-chlorophenoxy)acetic acid.
A documented method for synthesizing a related compound, 2-(4-chlorophenoxy)phenylacetic acid, involves the reaction of methyl 2-bromophenylacetate with 4-chlorophenol (B41353) in the presence of a copper(I) chloride catalyst and cesium carbonate as a base. chemicalbook.com This Ullmann-type condensation followed by hydrolysis of the resulting methyl ester provides the carboxylic acid, which could then be esterified with phenol.
The synthesis of esters from phenols can also be achieved using various catalysts. For instance, metal cation-exchanged montmorillonite (B579905) nanoclays have been used to catalyze the esterification of phenylacetic acid with p-cresol. nih.gov This suggests that similar catalytic systems could be explored for the synthesis of this compound.
Optimization of Reaction Conditions and Process Yields
Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include temperature, reaction time, catalyst choice, and the molar ratio of reactants.
For direct esterification, using a molar excess of the carboxylic acid or removing water as it forms can help drive the equilibrium towards the product. google.com The choice of a strong acid catalyst, such as sulfuric acid, is also critical. google.com
In reactions involving more reactive acylating agents, the use of a base like pyridine (B92270) or triethylamine (B128534) is often beneficial to neutralize the acidic byproduct (e.g., HCl) and to facilitate the reaction by forming the more reactive phenoxide ion. youtube.com
Solvent-free conditions have also been explored for amidation reactions of phenyl esters, which could potentially be adapted for esterification. researchgate.net The choice of solvent can also influence the reaction outcome, with non-polar solvents sometimes favoring higher yields in certain esterification reactions. nih.gov
Table 1: Factors Influencing Esterification Reactions
| Parameter | Influence on Reaction | Example |
| Catalyst | Increases reaction rate. Strong acids are effective for direct esterification. | Sulfuric acid google.com |
| Temperature | Higher temperatures can increase reaction rates but may also lead to side reactions. | Reflux conditions are common. google.com |
| Reactant Ratio | Using an excess of one reactant can shift the equilibrium to favor product formation. | Molar excess of acetic acid. google.com |
| Byproduct Removal | Removing water in direct esterification drives the reaction forward. | Azeotropic distillation. google.com |
| Activating Groups | Using more reactive derivatives of the carboxylic acid increases reaction efficiency. | Acyl chlorides, acid anhydrides. youtube.comlibretexts.org |
| Base | Neutralizes acidic byproducts and can activate the phenol. | Pyridine, triethylamine. youtube.com |
Precursor and Intermediate Synthesis Relevant to this compound
The synthesis of this compound relies on the availability of its key precursor, 2-(2-chlorophenoxy)acetic acid.
Synthesis of 2-Chlorophenoxyacetic Acid and its Derivatives
The synthesis of 2-chlorophenoxyacetic acid is a critical step. One common method involves the Williamson ether synthesis, where 2-chlorophenol (B165306) is reacted with a salt of chloroacetic acid, typically in the presence of a base like sodium hydroxide. google.com The reaction involves the deprotonation of the phenol to form the more nucleophilic phenoxide, which then displaces the chloride from chloroacetate (B1199739). google.com The heat generated from the neutralization of the reactants can be utilized to drive the synthesis reaction. google.com
Another approach to synthesizing chlorophenoxyacetic acids involves the direct chlorination of phenoxyacetic acid. google.com This method allows for the introduction of chlorine atoms onto the aromatic ring. A method has been described that involves introducing chlorine gas into a solution of phenoxyacetic acid, with the synchronous addition of hydrogen peroxide to oxidize the hydrogen chloride byproduct back to chlorine for recycling. google.com
The synthesis of 2-chlorophenylacetic acid, a related compound, can be achieved by reacting 2-chlorobenzyl chloride with carbon monoxide in the presence of a cobalt catalyst. chemicalbook.com
Derivatives of 2-chlorophenoxyacetic acid, such as its ethyl ester, can be synthesized by reacting 2-chlorophenol with ethyl bromoacetate (B1195939) or ethyl chloroacetate. chemsrc.com
Table 2: Synthesis of 2-Chlorophenoxyacetic Acid and Related Compounds
| Starting Material(s) | Reagents | Product | Reference |
| 2-Chlorophenol, Chloroacetic acid | Sodium hydroxide | 2-Chlorophenoxyacetic acid | google.com |
| Phenoxyacetic acid | Chlorine, Hydrogen peroxide | Chlorophenoxyacetic acid | google.com |
| 2-Chlorobenzyl chloride | Carbon monoxide, Cobalt catalyst | 2-Chlorophenylacetic acid | chemicalbook.com |
| 2-Chlorophenol, Ethyl bromoacetate/chloroacetate | - | Ethyl 2-(2-chlorophenoxy)acetate | chemsrc.com |
Synthesis of Related Halogenated Phenylacetic Acid Intermediates
The synthesis of halogenated phenylacetic and phenoxyacetic acids, which are crucial precursors and structural analogs of this compound, can be achieved through several established routes. These methods often involve coupling reactions, chlorination of aromatic rings, and transformations of precursor molecules.
A common approach for synthesizing substituted phenoxy-phenylacetic acids involves a copper-catalyzed coupling reaction. For instance, the synthesis of [2-(4-Chloro-phenoxy)-phenyl]-acetic acid begins with the reaction of methyl 2-bromophenylacetate and 4-chlorophenol. chemicalbook.com This reaction is conducted in dioxane, using cesium carbonate as the base and copper(I) chloride with N,N-dimethylglycine as a ligand. chemicalbook.com The resulting ester is then hydrolyzed to the final acid product using a strong base like potassium hydroxide, followed by acidification. chemicalbook.com An alternative synthesis for a similar structure involves heating o-chloroacetophenone with para-chlorophenol and sodium hydroxide in the presence of copper powder. google.com The resulting ketone intermediate is then converted to the acetic acid derivative through a reaction with sublimed sulfur and morpholine, followed by hydrolysis. google.com
Direct chlorination is another key strategy. The herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) can be synthesized by first chlorinating phenol to produce 2,4-dichlorophenol, which is then condensed with chloroacetic acid. researchgate.net Another route involves the direct chlorination of phenoxyacetic acid itself. google.comgoogle.com This process can be optimized by using a combination of chlorine gas and hydrogen peroxide, where hydrogen peroxide oxidizes the byproduct hydrogen chloride back into chlorine, allowing for a more efficient secondary chlorination. google.com
Simpler halogenated phenylacetic acids are also synthesized through various means. 2-Chlorophenylacetic acid can be prepared from 2-chlorobenzyl chloride and butan-1-ol in an autoclave with cobalt catalysts, followed by basic hydrolysis and acidification. chemicalbook.com The synthesis of phenylacetic acids which are unsubstituted in the alpha position is a key process for creating important starting materials for various applications. google.com
Table 1: Selected Synthetic Methods for Halogenated Phenylacetic Acid Intermediates
| Target Compound | Starting Materials | Key Reagents/Catalysts | Reported Yield | Reference |
|---|---|---|---|---|
| [2-(4-Chloro-phenoxy)-phenyl]-acetic acid | Methyl 2-bromophenylacetate, 4-chlorophenol | Cs₂CO₃, CuCl, N,N-dimethylglycine, KOH | 87% (overall) | chemicalbook.com |
| 2-(2-(4-chlorophenyl)phenyl)acetic acid | o-Chloroacetophenone, p-Chlorophenol | NaOH, Copper powder, Sublimed sulfur, Morpholine | Not specified | google.com |
| 2,4-Dichlorophenoxyacetic acid | Phenoxyacetic acid | Cl₂, H₂O₂ | 98.3% | google.com |
| 2-Chlorophenylacetic acid | 2-Chlorobenzyl chloride, Carbon monoxide (from CO source) | Cobalt(II) acetate (B1210297), Cobalt(II) nitrate, NaOH | 93.7% | chemicalbook.com |
| 2,4-Dichlorophenoxyacetic acid | 2,4-Dichlorophenol, Chloroacetic acid | NaOH | 85% | google.com |
Reactivity and Mechanistic Studies of this compound
The reactivity of this compound is dictated by its functional groups: the ester linkage, the chlorinated phenoxy group, and the phenyl ring. These sites are susceptible to various chemical transformations.
Oxidation Pathways and Products
The oxidation of this compound and its derivatives can lead to various products depending on the reagents and conditions. In a related system, a methyl ester containing a chlorophenoxy group was oxidized using meta-chloroperbenzoic acid (m-CPBA). prepchem.com This reaction specifically targeted a thioether group elsewhere in the molecule, converting it to a sulfinyl group, demonstrating that the chlorophenoxy moiety can be stable to certain oxidative conditions. prepchem.com
Modern synthetic methods have explored the metal-free oxidation of aromatic alkenes to produce phenylacetic acid derivatives using molecular iodine and an oxidant like oxone. rsc.org This process proceeds through a tandem iodofunctionalization and de-iodination induced rearrangement, ultimately forming an aldehyde that is oxidized to the carboxylic acid. rsc.org While this method builds the acid rather than oxidizing the pre-formed ester, it highlights a pathway for accessing the core structure through oxidation. Additionally, in the synthesis of chlorinated phenoxyacetic acids, hydrogen peroxide is used to oxidize hydrogen chloride to regenerate chlorine for the chlorination reaction, showcasing an integrated oxidation step in the formation of precursors. google.com
Hydrolytic Stability and Degradation
The ester linkage in this compound is susceptible to hydrolysis, particularly under basic conditions. This chemical transformation is a key step in the synthesis of the corresponding carboxylic acid from its ester form. For example, [2-(4-chloro-phenoxy)-phenyl]-acetic acid methyl ester is effectively hydrolyzed to its carboxylic acid by heating it with potassium hydroxide in methanol. chemicalbook.com The reaction is typically followed by the addition of a strong acid, such as hydrochloric acid, to neutralize the mixture and precipitate the final acid product. chemicalbook.com This demonstrates that while the ester is stable enough to be isolated under neutral conditions, it can be readily cleaved with base and heat to yield the phenoxy-phenylacetic acid.
Rearrangement Reactions
Phenyl esters, such as this compound, are known to undergo rearrangement reactions, most notably the Fries rearrangement. doubtnut.com This intramolecular reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, typically catalyzed by a Lewis acid like anhydrous aluminum chloride (AlCl₃). doubtnut.com This process would result in the formation of ortho- and para-hydroxy acetophenone (B1666503) derivatives.
While not specific to this compound, other acid-catalyzed rearrangements are well-documented for complex aromatic molecules. msu.edulibretexts.org Under strongly acidic conditions, protonation can lead to the formation of carbocation intermediates that may undergo 1,2-shifts of phenyl or alkyl groups, potentially leading to significant skeletal reorganization. msu.edu The Bamberger rearrangement describes the acid-catalyzed rearrangement of phenylhydroxylamines to aminophenols, another example of structural shifts on a substituted benzene (B151609) ring. wikipedia.org However, the Fries rearrangement remains the most directly analogous and predictable rearrangement for the this compound structure. doubtnut.com
Functional Group Transformations (e.g., Amidation, Substitution)
The functional groups within this compound and its corresponding carboxylic acid allow for a variety of subsequent transformations.
Amidation: The most common transformation of the corresponding carboxylic acid (obtained via hydrolysis) is amidation. The standard procedure involves converting the carboxylic acid into a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.com This activated intermediate readily reacts with a primary or secondary amine to form the corresponding amide, a reaction known as nucleophilic acyl substitution. masterorganicchemistry.com
Substitution: The aromatic rings of the molecule can undergo electrophilic substitution reactions. For instance, the synthesis of 2,4-dichlorophenoxyacetic acid from phenoxyacetic acid involves the direct chlorination of the phenyl ring, adding a second chlorine atom. researchgate.netgoogle.com Furthermore, derivatives like 2-chlorophenylacetic acid have been utilized in the synthesis of phenylacetoxy cellulosics, indicating that the carboxylic acid group can be used in substitution reactions to attach the molecule to other scaffolds. sigmaaldrich.com
Table 2: Summary of Key Reactions
| Reaction Type | Substrate (or Analog) | Key Reagents | Product Type | Reference |
|---|---|---|---|---|
| Oxidation | Methyl (p-chlorophenoxy)[p-(p-chlorophenylthio)phenyl]acetate | m-Chloroperbenzoic acid (m-CPBA) | Sulfoxide derivative | prepchem.com |
| Hydrolysis | [2-(4-Chloro-phenoxy)-phenyl]-acetic acid methyl ester | 1. KOH, Methanol, Heat 2. HCl | Carboxylic acid | chemicalbook.com | | Rearrangement | Phenyl acetate (analog) | Anhydrous AlCl₃ | o- and p-Hydroxy acetophenone | doubtnut.com | | Amidation | Phenylacetic acid (general) | 1. SOCl₂ 2. Amine (R-NH₂) | N-substituted Phenylacetamide | masterorganicchemistry.com | | Substitution | Phenoxyacetic acid (precursor) | Cl₂, H₂O₂ | Dichlorophenoxyacetic acid | google.com |
Following a comprehensive search for scientific data pertaining to the chemical compound This compound , it has been determined that specific experimental or detailed predicted data for its structural elucidation and characterization is not available in the public domain through the conducted searches.
The search for spectroscopic and crystallographic information, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and X-ray crystallography data, did not yield results for the specific compound "this compound". While information was found for related compounds such as Phenyl acetate, Phenyl chloroacetate, and 2-Chlorophenoxyacetic acid, these are structurally distinct molecules, and their data cannot be used to describe the requested compound.
Consequently, it is not possible to generate the requested article with the specified detailed sections on the structural analysis of this compound.
Structural Elucidation and Advanced Characterization Techniques
X-ray Crystallography
Investigation of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
The three-dimensional architecture of Phenyl (2-chlorophenoxy)acetate in the solid state is defined by a network of non-covalent intermolecular and intramolecular interactions. These forces, while weaker than covalent bonds, are critical in determining the molecule's conformation and its packing within a crystal lattice. The primary interactions anticipated and studied in structurally similar compounds involve hydrogen bonds, halogen bonds, and π-system interactions.
For a related compound, chloromethyl 2-[2-(2,6-dichlorophenylamino)phenyl]acetate, detailed crystallographic studies have revealed specific interactions that serve as an illustrative model. researchgate.net An intramolecular hydrogen bond, for instance, can occur between an N-H group and an oxygen atom, which helps to stabilize the molecular conformation. researchgate.net Intermolecular hydrogen bonds are also crucial, such as those observed between a methylene (B1212753) hydrogen and a carbonyl oxygen of an adjacent molecule, leading to the formation of one-dimensional chains throughout the crystal. researchgate.net
Molecular Packing Analysis within the Crystal Lattice
Molecular packing analysis investigates how the individual molecules, influenced by the intermolecular forces described above, assemble into a macroscopic crystal. This analysis is fundamental to understanding the material's physical properties.
Using crystallographic data from analogous structures, it is possible to describe the larger-scale organization. The combination of hydrogen bonding and other interactions, like halogen bonds, can result in the formation of distinct structural motifs. For example, molecules can be linked into zigzag chains or form layered structures. researchgate.net In the case of chloromethyl 2-[2-(2,6-dichlorophenylamino)phenyl]acetate, a combination of hydrogen and halogen–π interactions leads to the formation of a layer structure in a specific crystallographic plane. researchgate.net These layers then stack upon one another to build the full three-dimensional crystal. The study of these packing arrangements is crucial for fields like materials science and pharmaceutical development, where crystal structure can influence properties like solubility and stability.
Chromatographic Methods for Separation and Purity Assessment
Chromatography is an indispensable tool for separating this compound from reaction mixtures, byproducts, or environmental matrices, and for assessing its purity.
Liquid Chromatography (LC, UPLC, HPLC, LC-MS, LC-MS/MS)
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UPLC), are primary methods for the analysis of this compound and related phenoxyacetic acid compounds. These techniques separate compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.
For compounds of this class, reversed-phase chromatography is typically employed, using a nonpolar stationary phase like C18 and a polar mobile phase. econference.io A common mobile phase consists of a gradient mixture of water and acetonitrile (B52724), often with a small amount of an acidifier like formic acid to ensure the analyte is in a consistent protonation state, which improves peak shape and reproducibility. econference.ionih.gov
When coupled with mass spectrometry (MS), these techniques become exceptionally powerful. LC-MS and tandem MS (LC-MS/MS) provide not only retention time data but also mass-to-charge ratio information, which allows for highly selective and sensitive detection and structural confirmation. sciex.com LC-MS/MS is particularly valuable for detecting trace levels of these compounds in complex samples like water or soil. econference.iosciex.com The high resolution and accurate mass determination available with detectors like Time-of-Flight (TOF) MS further aid in the confident identification of metabolites and transformation products. nih.gov
Table 1: Examples of Liquid Chromatography Methods for Related Compounds
| Technique | Column | Mobile Phase | Detection | Application | Reference |
|---|---|---|---|---|---|
| UHPLC-MS/MS | Not specified | Water and acetonitrile with 0.01% formic acid | Tandem Mass Spectrometry (MS/MS) | Analysis of phenoxyacetic acid herbicides in groundwater. nih.govresearchgate.net | nih.govresearchgate.net |
| UPLC-MS/MS | Acquity UPLC BEH C18, 1.7µm | Gradient of water and acetonitrile with formic acid | Negative ESI MS/MS | Analysis of phenoxyacetic herbicides in water and soil. econference.io | econference.io |
| HPLC-MS/MS | Gemini C18, 3 µm | Water with 0.1% acetic acid and acetonitrile with 0.1% acetic acid | Negative ESI MS/MS | Detection of acidic herbicides in water samples. sciex.com | sciex.com |
| HPLC | Spherisorb S5 Phenyl | Aqueous potassium dihydrogen orthophosphate (50 mmol/L, pH 3.5) and acetonitrile | UV (240 nm) | Measurement of chlorophenoxy herbicides in biological specimens. nih.gov | nih.gov |
| UPLC-Q/TOF MS | Fused-core column | Not specified | Quadrupole-Time of Flight Mass Spectrometry | Analysis of phenolic compounds in citrus peels. usp.br | usp.br |
Gas Chromatography (GC, GC-MS)
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another cornerstone technique for the analysis of this compound. GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The effluent from the column then enters the mass spectrometer, which fragments the molecules and detects the resulting ions, providing a unique mass spectrum that acts as a molecular fingerprint for identification.
While this compound, as an ester, is sufficiently volatile for GC analysis, related acidic compounds like chlorophenoxyacetic acids often require a derivatization step to convert them into more volatile esters (e.g., methyl esters) before analysis. researchgate.netresearchgate.net This process involves a chemical reaction to replace the acidic proton with an alkyl group, reducing polarity and increasing volatility. mdpi.com GC-MS is highly effective for separating complex mixtures and identifying unknown components, making it a valuable tool for quality control and metabolic studies. nih.govmdpi.com
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of this compound. fishersci.ca It is widely used for monitoring the progress of chemical reactions, screening for the presence of the compound in a mixture, and determining preliminary purity. fishersci.capsu.edu
The technique involves spotting a small amount of the sample onto a plate coated with a thin layer of an adsorbent, such as silica (B1680970) gel. The plate is then placed in a sealed chamber with a shallow pool of a solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the sample components with it at different rates depending on their structure, polarity, and interaction with the stationary phase. For compounds like this compound, a typical mobile phase might consist of a nonpolar solvent like n-hexane mixed with a more polar solvent like ethyl acetate (B1210297). fishersci.ca After development, the separated spots are visualized, often under UV light where compounds with aromatic rings will appear as dark spots on a fluorescent background. nih.gov
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a fundamental analytical procedure used to provide stoichiometric confirmation of a purified compound. It determines the mass percentage of each element within the sample. For this compound, the analysis would focus on carbon (C), hydrogen (H), chlorine (Cl), and oxygen (O).
The experimentally determined percentages are then compared against the theoretical values calculated from the compound's molecular formula, C₁₄H₁₁ClO₃ . A close agreement between the experimental and theoretical values provides strong evidence of the compound's elemental composition and high purity.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 14 | 168.154 | 64.00% |
| Hydrogen | H | 1.008 | 11 | 11.088 | 4.22% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 13.50% |
| Oxygen | O | 15.999 | 3 | 47.997 | 18.27% |
| Total | | | | 262.692 | 100.00% |
Theoretical and Computational Chemistry Investigations of Phenyl 2 Chlorophenoxy Acetate
Electronic Structure and Reactivity Studies
The electronic characteristics of a molecule are fundamental to its chemical behavior. Computational methods such as Density Functional Theory (DFT) are powerful tools for investigating these properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. uomphysics.net It allows for the calculation of optimized molecular geometries, bond lengths, bond angles, and other electronic parameters. nih.gov For Phenyl (2-chlorophenoxy)acetate, DFT calculations, typically using a basis set like B3LYP/6-311++G(**), would provide a detailed picture of its three-dimensional structure and electron distribution. nih.gov
DFT calculations for precursor molecules like 2-(4-chlorophenoxy)acetic acid have been performed to compare theoretical values with experimental data from techniques like X-ray diffraction. uomphysics.netresearchgate.net Such studies help in understanding bond lengths, angles, and dihedral angles, which define the molecule's shape. uomphysics.net The calculations also yield information on atomic charges, revealing the partial positive or negative character of each atom within the molecule. nih.gov
Table 1: Representative Theoretical Bond Parameters from DFT Calculations on Related Phenyl and Phenoxyacetic Acid Structures
| Parameter | Description | Typical Calculated Value (Å or °) |
|---|---|---|
| C-Cl Bond Length | The length of the covalent bond between a carbon atom of the phenyl ring and the chlorine atom. | ~1.74 Å |
| C-O (Ether) Bond Length | The length of the bond connecting the 2-chlorophenyl group to the acetate (B1210297) moiety via an oxygen atom. | ~1.37 Å |
| C=O (Carbonyl) Bond Length | The length of the double bond within the acetate group. | ~1.21 Å |
| O-C-C Bond Angle | The angle within the acetate group, influencing its spatial arrangement. | ~110° |
| C-O-C (Ether) Bond Angle | The angle of the ether linkage between the two aromatic rings. | ~118° |
Note: These values are illustrative and based on calculations for structurally similar compounds. Actual values for this compound would require specific DFT calculations.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. acadpubl.eumalayajournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. acadpubl.eu
A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. uomphysics.net Conversely, a small energy gap indicates that the molecule is more reactive. acadpubl.eu In molecules related to this compound, the HOMO is often localized on the electron-rich phenoxy part of the molecule, while the LUMO may be distributed over the acetate or phenyl rings. acadpubl.eumalayajournal.org The introduction of electron-donating or electron-withdrawing substituents can tune the energy levels of these frontier orbitals. rsc.org
Table 2: Illustrative Frontier Molecular Orbital Energies from Studies on Related Compounds
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| Derivative of 2-(4-chlorophenoxy)acetamide | - | - | 4.569 | uomphysics.net |
| A 2-(4-chlorophenyl)-imidazole derivative | -5.2822 | -1.2715 | 4.0106 | acadpubl.eumalayajournal.org |
Note: The energy gap provides insight into the chemical stability of the molecule.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. acadpubl.eubhu.ac.in The MEP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). malayajournal.orgyoutube.com
These maps are essential for understanding intermolecular interactions, such as hydrogen bonding, and for identifying sites susceptible to electrophilic and nucleophilic attack. acadpubl.euchemrxiv.orgchemrxiv.org For this compound, the MEP map would likely show negative potential around the oxygen atoms of the ester group and the ether linkage, making them potential sites for interaction with electrophiles. The hydrogen atoms and the region around the chlorine atom would likely exhibit positive potential, indicating sites for nucleophilic attack. bhu.ac.in
Conformational Analysis and Energy Minimization
This compound possesses considerable conformational flexibility due to rotation around several single bonds, particularly the C-O bonds of the ether and ester linkages. Conformational analysis aims to identify the most stable three-dimensional arrangement of the molecule, known as the global energy minimum. researchgate.net
Reaction Mechanism Modeling
Understanding how a molecule is formed is a key area of chemical kinetics. Computational modeling can elucidate the pathways and energetics of chemical reactions.
Transition State Theory provides a framework for understanding the rates of chemical reactions. It postulates that reactants pass through a high-energy state, known as the transition state, before forming products. The energy barrier to reach this transition state (the activation energy) determines the reaction rate.
The synthesis of phenyl acetates, such as this compound, often involves the reaction of a phenolate (B1203915) ion with an acetylating agent like acetic anhydride (B1165640). rsc.org Kinetic studies of these reactions can be modeled computationally to determine the structure and energy of the transition state. For the reaction of substituted phenolate ions with acetic anhydride, the process is typically second-order. rsc.org The rate of this reaction is influenced by the nature of the substituents on the phenol (B47542) and the solvent used. For example, the reaction is faster in a less-solvating solvent like chlorobenzene (B131634) compared to water, which affects the charge development in the transition state. rsc.org The Brønsted equation is often used to correlate the reaction rate constants with the acidity (pKa) of the corresponding phenols, providing insight into the degree of bond formation in the transition state. rsc.org
Table 3: Kinetic Data for the Reaction of Substituted Phenolate Ions with Acetic Anhydride
| Parameter | Solvent | Value | Significance | Reference |
|---|---|---|---|---|
| Brønsted Exponent (β) | Aqueous Solution | 1.7 | Indicates the sensitivity of the equilibrium to the basicity of the phenolate ion. | rsc.org |
| Brønsted Exponent (β) | Chlorobenzene | 2.6 | A larger value suggests greater development of effective charge in the transition state in this solvent. | rsc.org |
| Leffler α Value | Aqueous Solution | 0.33 | Measures the extent of bond formation in the transition state. | rsc.org |
Computational Elucidation of Reaction Pathways
The synthesis of this compound typically involves the formation of an ether linkage, a reaction that can be achieved through mechanisms such as a copper-catalyzed Ullmann condensation or a nucleophilic aromatic substitution (Williamson-type synthesis). While specific computational studies detailing the reaction pathways for this compound are not prevalent in the surveyed literature, the principles of computational chemistry provide a robust framework for elucidating these mechanisms. Density Functional Theory (DFT) is a powerful tool for modeling such reaction pathways, offering insights that are often inaccessible through experimental means alone.
Computational investigation of a reaction pathway, such as the Ullmann condensation for an aryl ether, begins with identifying the reactants, products, and any intermediates or transition states. mdpi.commdpi.com For a copper-catalyzed reaction, this would involve modeling the active copper(I) species, its oxidative addition to the aryl halide, and the subsequent reductive elimination that forms the C-O bond. organic-chemistry.org DFT calculations can map out the potential energy surface of the reaction. This process involves locating the minimum energy structures of reactants and products, as well as the saddle points corresponding to transition states (TS). mdpi.com
Key steps in the computational elucidation include:
Transition State Searching: Algorithms are used to locate the precise geometry of the transition state connecting reactants to products. The nature of the TS is confirmed by frequency analysis, where a single imaginary frequency corresponding to the reaction coordinate is expected. mdpi.com
Activation Energy Calculation: The energy difference between the reactants and the transition state defines the activation barrier (energy of activation). mdpi.com A lower activation barrier suggests a faster reaction rate, providing a quantitative measure of reaction feasibility under different conditions. bohrium.com
Reaction Pathway Mapping: By tracing the path of minimum energy from the transition state down to the reactants and products (a process known as Intrinsic Reaction Coordinate analysis), the entire reaction pathway can be visualized. This confirms that the identified TS correctly connects the desired species.
Mechanism Evaluation: For reactions with multiple possible pathways, such as those involving different catalytic cycles or a stepwise versus a concerted mechanism, DFT can be used to calculate the energy profiles for each. The pathway with the lowest activation energy is typically the most favorable. For example, studies on nucleophilic aromatic substitutions have used computational methods to determine whether the reaction proceeds through a single transition state or involves a stable intermediate. rsc.org
Through these computational techniques, researchers can analyze the electronic and steric effects of substituents on the reaction rate, optimize reaction conditions by modeling the effect of different catalysts or solvents, and gain a fundamental understanding of the bonding changes that occur throughout the reaction. bohrium.comresearchgate.net
Intermolecular Interaction Quantification in Solid State and Solution
The physical properties and crystal packing of a molecular solid like this compound are governed by the network of intermolecular interactions within its crystal lattice. ias.ac.in Quantifying these non-covalent interactions is crucial for understanding the supramolecular architecture and for crystal engineering, which aims to design materials with specific properties. ias.ac.innih.gov Computational tools such as Hirshfeld surface analysis and energy framework calculations provide powerful means to visualize and quantify these interactions.
Hirshfeld surface analysis is a versatile method used to explore intermolecular interactions in crystal structures. jmaterenvironsci.commq.edu.au It partitions the crystal space into regions where the electron density of a given molecule dominates the total electron density. The resulting surface provides a visual representation of the molecule's shape within its crystalline environment.
The Hirshfeld surface can be mapped with various properties, most notably dnorm, which is a normalized contact distance. The dnorm map uses a red-white-blue color scheme:
Red spots indicate contacts that are shorter than the van der Waals radii, representing close intermolecular interactions, typically hydrogen bonds. jmaterenvironsci.com
White areas represent contacts approximately equal to the van der Waals separation. jmaterenvironsci.com
Blue regions denote contacts that are longer than the van der Waals radii. jmaterenvironsci.com
While the specific crystal structure of this compound is not available in the reviewed literature, the following table provides an illustrative example of the quantitative data that can be obtained from Hirshfeld analysis for a related organic molecule.
| Interaction Type | Contribution (%) | Typical Appearance on Fingerprint Plot |
|---|---|---|
| H···H | 51.3 | Large, diffuse region in the center |
| C···H / H···C | 24.2 | Prominent "wings" on either side of the diagonal |
| C···C | 9.0 | Indicates π-π stacking, appears at longer de/di |
| N···H / H···N | 6.5 | Sharp "spikes" at short de/di |
| O···H / H···O | 5.0 | Sharp "spikes" characteristic of hydrogen bonds |
Data is representative and based on findings for a complex heterocyclic compound to illustrate the methodology. nih.gov
Energy frameworks analysis is a computational tool that provides a visual and quantitative understanding of the energetic architecture of a crystal. crystalexplorer.netrsc.org This method involves calculating the interaction energies between a central molecule and its neighbors within the crystal lattice. The total interaction energy is typically partitioned into electrostatic, polarization, dispersion, and exchange-repulsion components, calculated using quantum mechanical models (e.g., B3LYP/6-31G(d,p)). researchgate.net
The resulting energies are visualized as cylinders connecting the centroids of interacting molecular pairs. crystalexplorer.net The radius of the cylinder is proportional to the magnitude of the interaction energy, providing an intuitive picture of the crystal's mechanical and energetic anisotropy. rsc.orgresearchgate.net This can reveal, for example, the planes or columns of strongly interacting molecules that define the crystal's stability and potential cleavage planes. bohrium.com Frameworks can be generated for the individual energy components (e.g., electrostatic in red, dispersion in green) or the total energy (blue) to dissect the nature of the packing forces. crystalexplorer.net
The following table provides an illustrative example of the interaction energies that can be calculated for different molecular pairs in a crystal, forming the basis for the energy framework visualization.
| Molecular Pair Symmetry | Electrostatic Energy | Dispersion Energy | Total Energy | Dominant Interaction Type |
|---|---|---|---|---|
| Inversion Dimer | -55.2 | -45.8 | -88.5 | Hydrogen Bonding / π-stacking |
| Translation along b-axis | -8.1 | -22.5 | -26.3 | Dispersion |
| Screw-axis related | -15.7 | -10.1 | -20.9 | Electrostatic / C-H···O |
| Translation along a-axis | +2.5 | -9.8 | -5.1 | Weak Dispersion |
Data is representative and intended to illustrate the outputs of an energy framework analysis. crystalexplorer.netresearchgate.net
Research on Derivatives and Analogues of Phenyl 2 Chlorophenoxy Acetate
Design and Synthesis of Novel Phenyl (2-chlorophenoxy)acetate Analogues
The design and synthesis of new analogues of this compound have been approached through several key strategies, including altering the halogenation patterns on the aromatic rings, modifying the ester group, and introducing various heterocyclic systems.
Modifications to the halogenation pattern on the aromatic rings of this compound analogues have been a key area of investigation. For instance, a series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide (B32628) analogues were synthesized, with results indicating that halogen-containing derivatives exhibited notable anti-inflammatory properties. nih.gov The synthesis of these compounds often involves the reaction of a substituted phenol (B47542) with an appropriate chloroacetyl derivative.
In one study, 4-chloro-2-phenoxybenzoic acid was synthesized by reacting 2-chlorobenzoic acid with 4-chlorophenol (B41353) in the presence of potassium tert-butoxide and a catalytic amount of copper powder. nih.gov This acid was then converted to its corresponding ethyl ester, which served as a precursor for further derivatization. nih.gov Another example is the synthesis of 2,4,5-trichloro-phenoxyacetic acid hydrazide, which was prepared from the reaction of methyl 2,4,5-trichloro-phenoxyacetate with hydrazine (B178648) hydrate (B1144303). mdpi.com
Table 1: Examples of Synthesized Analogues with Modified Halogenation Patterns
| Compound Name | Starting Materials | Key Reagents | Reference |
| 4-chloro-2-phenoxybenzoic acid | 2-chlorobenzoic acid, 4-chlorophenol | Potassium tert-butoxide, Copper powder | nih.gov |
| 2,4,5-trichloro-phenoxyacetic acid hydrazide | Methyl 2,4,5-trichloro-phenoxyacetate | Hydrazine hydrate | mdpi.com |
| [2-(4-Chloro-phenoxy)-phenyl]-acetic acid | Methyl 2-bromophenylacetate, 4-chlorophenol | Cesium carbonate, Copper(I) chloride | chemicalbook.com |
Structural variations of the ester moiety in this compound have been explored to create a range of derivatives. A common approach involves the initial synthesis of a phenoxyacetic acid, which can then be esterified or converted into other functional groups. Phenoxyacetic acids are typically prepared by the reaction of a phenol with chloroacetic acid in the presence of a base like sodium hydroxide (B78521). nih.gov
For example, ethyl 4-chloro-2-phenoxybenzoate was synthesized by refluxing 4-chloro-2-phenoxybenzoic acid in ethanol (B145695) with a catalytic amount of sulfuric acid. nih.gov This ethyl ester could then be further modified. Another strategy involves the direct use of chloroacetate (B1199739) esters in the initial reaction. For instance, ethyl 2-(2-isopropylphenoxy)acetate was synthesized by the condensation of 2-isopropylphenol (B134262) with ethyl chloroacetate. nih.gov
The ester group can also be converted into a hydrazide, which serves as a versatile intermediate for further synthetic transformations. The preparation of 2-(2-Chlorophenoxy) benzoic acid hydrazide was achieved by reacting the corresponding methyl ester with hydrazine hydrate. nih.gov This hydrazide is a key precursor for the synthesis of various heterocyclic derivatives.
Table 2: Examples of Structural Variations of the Ester Moiety
| Derivative | Synthetic Approach | Starting Materials | Reference |
| Ethyl 4-chloro-2-phenoxybenzoate | Esterification of the corresponding carboxylic acid | 4-chloro-2-phenoxybenzoic acid, Ethanol | nih.gov |
| Ethyl 2-(2-isopropylphenoxy)acetate | Condensation of a phenol with an ethyl chloroacetate | 2-isopropylphenol, Ethyl chloroacetate | nih.gov |
| 2-(2-Chlorophenoxy) benzoic acid hydrazide | Reaction of the corresponding ester with hydrazine hydrate | Methyl 2-(2-chlorophenoxy)benzoate, Hydrazine hydrate | nih.gov |
The introduction of heterocyclic systems, such as oxadiazoles (B1248032) and thiadiazoles, has been a fruitful area of research for creating novel analogues of this compound. These heterocyclic rings are often synthesized from a key carboxylic acid hydrazide intermediate.
For example, a series of 2-[2-(2-chlorophenoxy)phenyl]-1,3,4-oxadiazole derivatives were synthesized starting from 2-(2-chlorophenoxy)benzoic acid. nih.gov The acid was first converted to its methyl ester, which was then reacted with hydrazine hydrate to form the crucial 2-(2-chlorophenoxy)benzoic acid hydrazide intermediate. nih.gov This hydrazide was then used to construct the 1,3,4-oxadiazole (B1194373) ring through various cyclization reactions. nih.govbrieflands.com For instance, refluxing the hydrazide in formic acid followed by heating with phosphorus pentoxide in xylene yielded the parent 2-[2-(2-chlorophenoxy)phenyl]-1,3,4-oxadiazole. nih.gov
Similarly, 5-substituted-2-[2-(2-chlorophenoxy)phenyl]-1,3,4-oxadiazoles can be prepared. The 5-amino derivative was synthesized by reacting the hydrazide with cyanogen (B1215507) bromide. nih.gov The synthesis of 2-substituted-5-(4-chloro-2-phenoxy)phenyl-1,3,4-oxadiazole derivatives has also been reported, starting from 4-chloro-2-phenoxybenzoic acid. nih.gov
The synthesis of thiazole-substituted 1,3,4-oxadiazole derivatives has also been achieved, although not directly from a this compound scaffold in the provided research. The general methodology involves the cyclization of a 2-(2-arylthiazol-4-yl)acetohydrazide with carbon disulfide and potassium hydroxide. mdpi.com
Table 3: Examples of Synthesized Heterocyclic Derivatives
| Heterocyclic System | Key Intermediate | Cyclization Reagents | Reference |
| 1,3,4-Oxadiazole | 2-(2-Chlorophenoxy)benzoic acid hydrazide | Formic acid, P₂O₅ | nih.gov |
| 5-Amino-1,3,4-oxadiazole | 2-(2-Chlorophenoxy)benzoic acid hydrazide | Cyanogen bromide | nih.gov |
| 1,3,4-Oxadiazole | 4-chloro-2-phenoxybenzohydrazide | Ethylchloroglyoxylate | nih.gov |
Acetamide-based derivatives represent a significant class of analogues derived from the this compound scaffold. These compounds are typically synthesized by forming an amide bond between a phenoxyacetic acid derivative and an amine.
A general route for the synthesis of phenoxy acetamide derivatives involves the condensation of a phenoxyacetic acid with an amine. nih.gov For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by the condensation of ethyl 2-(2-isopropylphenoxy)acetic acid with 1,2-diaminobenzene. nih.gov
In another approach, 2-chloro-N-aryl acetamides are reacted with a phenoxide. The synthesis of 2‐aryl‐N1‐arylacetamido benzimidazoles involved the nucleophilic substitution reaction between different 2‐chloro‐N‐(aryl)‐acetamides and a substituted benzimidazole. researchgate.net Similarly, N-phenyl-2-(phenyl-amino) acetamide derivatives were synthesized via a Schotten-Baumann reaction, where a primary aromatic amine is first reacted with chloroacetic acid, and the resulting intermediate is converted to an acid chloride before reacting with another primary aromatic amine. ijper.org
The synthesis of novel phenoxyacetamide derivatives has also been achieved through the modification of a precursor like 2,4,5-trichloro-phenoxyacetic acid hydrazide. mdpi.com This hydrazide can be coupled with amines or amino acid residues. mdpi.com
Table 4: Synthetic Approaches to Acetamide-Based Derivatives
| Derivative Type | Synthetic Method | Key Reactants | Reference |
| Phenoxy acetamides | Condensation | Phenoxyacetic acid/ester, Amine | nih.gov |
| N-Arylacetamido benzimidazoles | Nucleophilic substitution | 2-Chloro-N-(aryl)-acetamide, Benzimidazole | researchgate.net |
| N-Phenyl-2-(phenyl-amino) acetamides | Schotten-Baumann reaction | Chloroacetic acid, Primary aromatic amines | ijper.org |
Ethanone (B97240) derivatives related to this compound have been synthesized and characterized. One such example is 1-(4-bromophenyl)-2-(2-chlorophenoxy)ethanone. researchgate.net The synthesis of this compound and its crystal structure have been reported. The molecular structure reveals a dihedral angle of -0.8(4)° for O–C–C–O, indicating an eclipsed conformation. The two aromatic rings are oriented at an angle of 71.31 (17)° to each other. researchgate.net
Another class of related compounds are the 1-phenyl-2-(phenylamino)ethanone derivatives. nih.gov The synthesis of these compounds can be achieved through various routes, including the reaction of an alpha-halo ketone with an amine. The general structure of these ethanone derivatives provides a scaffold for further modification to explore their chemical properties. nih.gov
Table 5: Characterization of 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₁₀BrClO₂ | researchgate.net |
| O–C–C–O Dihedral Angle | -0.8 (4)° | researchgate.net |
| Angle between Aromatic Rings | 71.31 (17)° | researchgate.net |
Structure-Property Relationship Studies (Focus on Chemical and Structural Properties)
Structure-property relationship studies of this compound derivatives have provided insights into how molecular modifications influence their chemical and structural characteristics.
In the case of 1-(4-bromophenyl)-2-(2-chlorophenoxy)ethanone, X-ray crystallography revealed that the molecule adopts an eclipsed conformation with respect to the O–C–C–O dihedral angle. researchgate.net The crystal packing is influenced by intermolecular C–H···O contacts, which form chains of molecules. researchgate.net
For a series of 2-[2-(2-chlorophenoxy)phenyl]-1,3,4-oxadiazole derivatives, conformational analysis and superimposition with known benzodiazepine (B76468) agonists suggested that the designed compounds could mimic the structural features required for interaction with benzodiazepine receptors. nih.gov The presence and position of substituents on the aromatic rings and the oxadiazole ring were found to be important for their activity. For instance, the elimination of an electronegative substituent on the phenoxy or phenyl ring was shown to reduce anticonvulsant activity in related compounds. brieflands.com
Heavy-Metal Complexes with (2-Chlorophenoxy)acetic Acid and their Crystal Structures
The coordination chemistry of (2-chlorophenoxy)acetic acid with various metal ions has been a subject of significant research. publish.csiro.auresearchgate.net The carboxylate group of the acid can coordinate to metal ions in different modes, leading to the formation of a variety of structures, including monomers, dimers, and polymers.
Detailed X-ray diffraction studies have been performed on heavy-metal complexes of (2-chlorophenoxy)acetic acid, such as those with mercury(II) and thallium(I). publish.csiro.auresearchgate.net
Mercury(II) Complex : The complex, catena-[Bis{(2-chlorophenoxy)acetato}mercury(II)], forms a polymeric structure. publish.csiro.auresearchgate.net The mercury atom is bonded to two carboxylate oxygens in a nearly linear fashion and to a third oxygen from an adjacent unit, resulting in a triangular coordination geometry. publish.csiro.auresearchgate.net
Thallium(I) Complex : The complex, {(2-chlorophenoxy)acetato}thallium(I)-(2-chlorophenoxy)acetic acid, is an adduct that forms a linear polymer. publish.csiro.auresearchgate.net The thallium ion is coordinated to oxygen atoms from both the carboxylate and the carboxylic acid, resulting in a distorted square-planar stereochemistry. publish.csiro.auresearchgate.net
The study of these complexes provides valuable information on the coordination behavior of the (2-chlorophenoxy)acetate ligand and the structural diversity of its metal complexes. Research has also been extended to lanthanide complexes with dichlorophenoxyacetic acid, revealing one-dimensional polymer structures. eco-vector.com Furthermore, transition metal complexes with related ligands have been synthesized and characterized for their potential catalytic applications. asianpubs.orgnsf.govpvpcollegepatoda.orgnih.gov
Table of Crystallographic Data for Heavy-Metal Complexes of (2-Chlorophenoxy)acetic Acid:
| Complex | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|
| catena-[Bis{(2-chlorophenoxy)acetato}mercury(II)] | Monoclinic | Cc | Polymeric chain, triangular coordination around Hg | publish.csiro.au, researchgate.net |
Applications in Synthetic Chemistry and Materials Science
Role as Versatile Chemical Intermediates in Organic Synthesis
Compounds based on the (chlorophenoxy)phenyl acetic acid framework are significant intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. google.comnih.gov The structure contains multiple reactive sites—the aromatic rings can undergo electrophilic substitution, and the carboxylic acid/ester group is a gateway to a vast number of transformations, including amidation and reduction. This versatility allows chemists to use these compounds as foundational scaffolds.
The utility of this chemical family as a building block is prominently demonstrated in the synthesis of advanced pharmaceutical agents. A key example is the use of [2-(4-chloro-phenoxy)-phenyl]-acetic acid as a critical precursor in the preparation of Asenapine, an atypical antipsychotic medication. chemicalbook.com The synthesis involves a multi-step process where the chlorophenoxy phenylacetic acid core is constructed and then elaborated into the final complex, multi-ring structure of the drug. chemicalbook.com
The synthesis of this crucial building block can be achieved via a copper-catalyzed Ullmann condensation, followed by hydrolysis, as detailed in the table below.
Table 1: Synthesis of [2-(4-chloro-phenoxy)-phenyl]-acetic acid Intermediate
| Step | Reactants | Reagents & Conditions | Product | Yield |
|---|---|---|---|---|
| 1. Ester Formation | Methyl 2-bromophenylacetate, 4-chlorophenol (B41353) | Dioxane, Cesium carbonate, Copper(I) chloride, N,N-dimethylglycine; Heated at 110°C for 4 days. | [2-(4-chloro-phenoxy)-phenyl]-acetic acid methyl ester | 95% |
| 2. Hydrolysis | [2-(4-chloro-phenoxy)-phenyl]-acetic acid methyl ester | Methanol, Potassium hydroxide (B78521) (KOH); Heated at 60°C for 3 hours, followed by acidification with HCl. | [2-(4-chloro-phenoxy)-phenyl]-acetic acid | 87% |
Data sourced from synthesis procedures for Asenapine intermediates. chemicalbook.com
Similarly, 2-(2-Chlorophenoxy)benzoic acid, a related structure, serves as the starting material for novel 2-[2-(2-Chlorophenoxy)phenyl]-1,3,4-oxadiazole derivatives, which have been investigated as potential agonists for benzodiazepine (B76468) receptors. nih.gov This research highlights how the core structure can be systematically modified to create new classes of pharmacologically active compounds. nih.gov
Contributions to Specialty Chemical Development
The role of phenyl (chlorophenoxy)acetates as intermediates directly contributes to the development of specialty chemicals—high-value products tailored for specific applications. Their use in synthesizing complex pharmaceuticals like Asenapine is a prime example. chemicalbook.com Beyond pharmaceuticals, these compounds are foundational for certain agrochemicals, such as phenoxy herbicides. google.comnih.gov The synthesis of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, relies on the reaction between a chlorophenol and chloroacetic acid, demonstrating the industrial importance of this chemical linkage. google.com
Research on Corrosion Inhibition Properties
There is growing research into the use of organic molecules containing heteroatoms (like oxygen and nitrogen) and aromatic rings as corrosion inhibitors for metals. electrochemsci.org These compounds function by adsorbing onto the metal surface, creating a protective film that shields it from the corrosive environment. mdpi.com
The phenyl (chlorophenoxy)acetate structure possesses the key features of an effective corrosion inhibitor: oxygen heteroatoms in the ether and acetate (B1210297) groups, and pi-electrons in the aromatic rings. These features facilitate strong adsorption onto metal surfaces. Research on closely related derivatives confirms this potential. For instance, a study on 1H-1,2,4-Triazol-l-yl-methyl-2-(4-chlorophenoxy) acetate demonstrated its effectiveness in protecting mild steel in acidic solutions. semanticscholar.org Another study showed that 2-(2, 6-dichloranilino) phenylacetic acid can act as a mixed-type inhibitor for mild steel in hydrochloric acid, with inhibition efficiency increasing with concentration. electrochemsci.org These studies suggest that the phenyl (chlorophenoxy)acetate scaffold is a promising platform for developing new corrosion inhibitors. The mechanism involves the inhibitor molecule adsorbing onto the metal, blocking both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. electrochemsci.orgacademie-sciences.fr
Table 2: Corrosion Inhibition Efficiency of a Related Phenylacetic Acid Derivative
| Inhibitor | Medium | Metal | Concentration | Inhibition Efficiency (%) |
|---|---|---|---|---|
| 2-(2, 6-dichloranilino) phenylacetic acid | 1M HCl | Mild Steel | Varies | Increases with concentration |
Data based on studies of expired Declophen (Diclofenac) as a corrosion inhibitor. electrochemsci.org
Exploration in Functional Materials Development
The field of functional materials focuses on creating materials with specific, tailored properties for advanced applications. While direct polymerization of Phenyl (2-chlorophenoxy)acetate is not widely documented, its structural characteristics make it an intriguing candidate for the development of functional polymers. mpg.deresearchgate.net
The carboxylic acid or ester group is a versatile "handle" for polymerization. It can be used in polycondensation reactions to form polyesters or polyamides. nih.gov Incorporating the chlorophenoxy phenyl moiety into a polymer backbone could impart desirable properties:
Hydrophobicity: The aromatic rings and ether linkage would increase the polymer's hydrophobicity.
Flame Retardancy: The presence of chlorine is a well-known strategy for enhancing the flame-retardant properties of materials.
Biocompatibility and Degradability: Polyesters are an important class of biocompatible and biodegradable polymers. mpg.de Creating functional polyesters from monomers like chlorophenoxy acetic acid could lead to new materials for biomedical applications, such as drug delivery systems or medical implants. mpg.densf.gov
Furthermore, the formation of thin organic films for corrosion protection is itself an application in functional materials. academie-sciences.fr The development of self-assembling molecular layers on metal surfaces that prevent degradation is a key area of materials science. semanticscholar.orgacademie-sciences.fr The ability of chlorophenoxy acetate derivatives to form such protective layers places them within the scope of functional surface engineering. semanticscholar.org
Q & A
Q. What are the standard synthetic routes for preparing phenyl (2-chlorophenoxy)acetate, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves esterification of 2-chlorophenoxyacetic acid with phenol derivatives. For example, refluxing 2-chlorophenoxyacetic acid with methanol and sulfuric acid as a catalyst (similar to methods for 2,4-dichlorophenoxy acetate synthesis) yields the ester product after recrystallization . Alternative protocols may use potassium carbonate (K₂CO₃) in acetonitrile under mild conditions to avoid harsh acids, as seen in analogous acetamide syntheses . Optimization includes monitoring reaction progress via TLC and adjusting reflux duration or catalyst concentration to improve yield.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR/FTIR : Confirm ester linkage formation via carbonyl (C=O) stretching at ~1700–1750 cm⁻¹ (FTIR) and aromatic/alkyl proton shifts in ¹H NMR .
- XRD : Single-crystal X-ray diffraction resolves molecular geometry and packing, as demonstrated for structurally related chlorophenoxy compounds .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer :
- Use fume hoods to avoid inhalation (H333 risk) and wear nitrile gloves to prevent dermal exposure .
- Waste must be segregated and treated by certified agencies due to potential environmental persistence .
- Emergency measures: For eye contact, rinse with water for 15+ minutes; for ingestion, seek immediate medical attention .
Advanced Research Questions
Q. How can computational methods predict the physicochemical properties of this compound?
- Methodological Answer : Quantum chemistry calculations (e.g., DFT) and QSPR models estimate properties like logP (lipophilicity) and solubility. Tools like CC-DPS integrate neural networks trained on datasets of similar esters (e.g., phenyl acetate) to predict thermodynamic stability and reactivity . Molecular docking can further simulate interactions with biological targets (e.g., enzymes) .
Q. What are the thermodynamic stability parameters for this compound, and how are they measured?
- Methodological Answer : Combustion calorimetry determines enthalpy of formation (ΔHf), as applied to monosubstituted benzene derivatives . Differential scanning calorimetry (DSC) measures melting points and phase transitions, while thermogravimetric analysis (TGA) assesses thermal decomposition thresholds.
Q. How does crystal packing influence the reactivity of this compound derivatives?
- Methodological Answer : X-ray crystallography reveals weak intermolecular interactions (e.g., C–H⋯O or π-π stacking) that stabilize the solid state. For example, chlorinated analogs form dimers via C–H⋯Cl interactions, which may reduce solubility and alter degradation kinetics . Synchrotron XRD at cryogenic temperatures (e.g., 120 K) enhances resolution for bond-length analysis .
Q. What strategies can elucidate the metabolic pathways of this compound in biological systems?
- Methodological Answer :
- In vitro assays : Incubate with liver microsomes to identify phase I metabolites (e.g., hydrolyzed products via esterases) .
- LC-MS/MS : Track metabolite formation using isotopic labeling or fragmentation libraries.
- Enzyme inhibition studies : Test interactions with cytochrome P450 isoforms to assess metabolic stability .
Q. How do environmental factors affect the degradation of this compound?
- Methodological Answer :
- Hydrolysis : Study pH-dependent ester cleavage (e.g., alkaline conditions accelerate hydrolysis) .
- Photolysis : Expose to UV light in aqueous solutions and quantify degradation products via GC-MS.
- Microbial degradation : Use soil slurry models with LC-MS to monitor microbial transformation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
